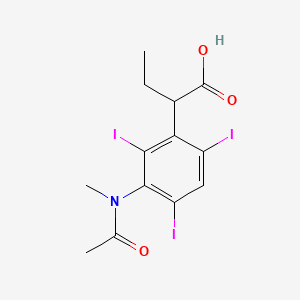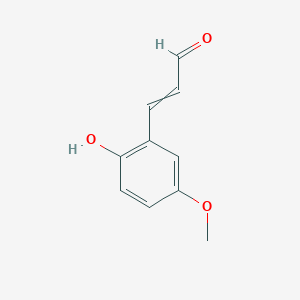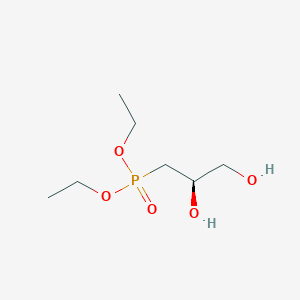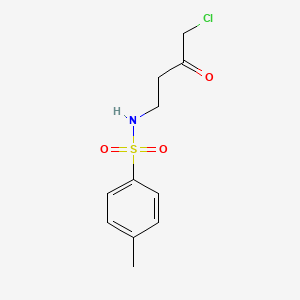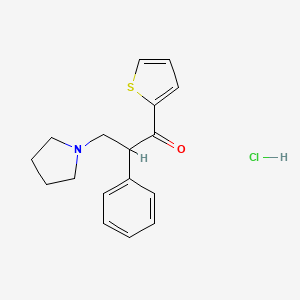
Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a thienyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride typically involves the reaction of pyrrolidine with a ketone derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity, and it often includes steps such as purification and crystallization to obtain the final product in its hydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include oxides, alcohol derivatives, and substituted pyrrolidine compounds. These products are often used in further chemical synthesis and research applications.
Applications De Recherche Scientifique
Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride include:
- Pyrrolidine, 1-(3-oxo-2-phenylpropyl)-, hydrochloride
- Pyrrolidine, 1-(3-oxo-3-(2-thienyl)propyl)-, hydrochloride
- Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-furyl)propyl)-, hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the phenyl and thienyl groups. This combination imparts distinct chemical properties and biological activities, making it valuable for specific research applications.
Propriétés
Numéro CAS |
31468-86-7 |
|---|---|
Formule moléculaire |
C17H20ClNOS |
Poids moléculaire |
321.9 g/mol |
Nom IUPAC |
2-phenyl-3-pyrrolidin-1-yl-1-thiophen-2-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C17H19NOS.ClH/c19-17(16-9-6-12-20-16)15(13-18-10-4-5-11-18)14-7-2-1-3-8-14;/h1-3,6-9,12,15H,4-5,10-11,13H2;1H |
Clé InChI |
RQNSIOJWOLUEDD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC(C2=CC=CC=C2)C(=O)C3=CC=CS3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


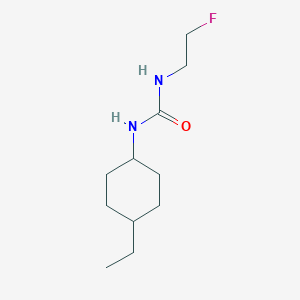
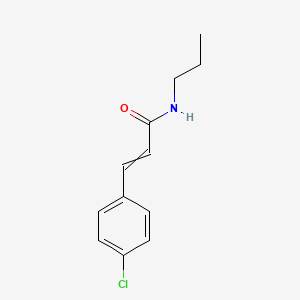
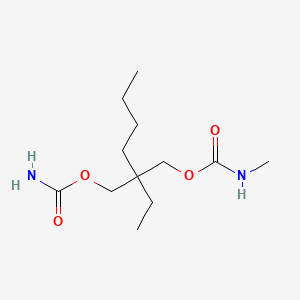
![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)



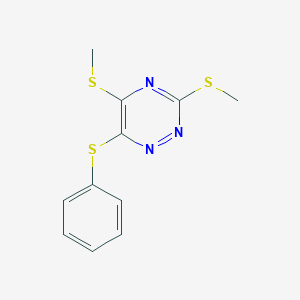
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)
![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
